6-(3,4-Dimethylphenyl)pyrimidin-4-ol
Overview
Description
6-(3,4-Dimethylphenyl)pyrimidin-4-ol is a chemical compound with the molecular formula C12H12N2O. It is a type of pyrimidine, which is a class of aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines, which are related to the compound , has been reported in the literature . These compounds were synthesized under ultrasonic-assisted conditions using a Huisgen 1,3-dipolar cycloaddition reaction .Scientific Research Applications
Supramolecular Chemistry and Dimerization
Strong Dimerization of Ureidopyrimidones via Quadruple Hydrogen Bonding Ureidopyrimidones, including 6-phenylureidopyrimidones, demonstrate strong dimerization through hydrogen bonds. The study explores the dimerization constants and the coexistence of pyrimidin-4-ol form in derivatives like 6-phenyl-2-butylureidopyrimidone. This substance's dimerization and structural properties are crucial for designing supramolecular structures, indicating its potential in material science and nanotechnology (Beijer et al., 1998).
Chemical Synthesis and Characterization
Synthesis, Characterization, and Antimicrobial Activity of Novel Tetrazoles Clubbed with Pyrimidine The compound's derivatives, synthesized by reacting with various aromatic aldehydes and urea/thiourea, exhibit significant antimicrobial activity. This underscores the compound's role in pharmaceutical applications, particularly in developing new antimicrobial agents (Bhoge et al., 2021).
Biological and Pharmacological Potential
Design and Synthesis of Novel Pyrimidine Derivatives as Potent Anti-inflammatory and Analgesic Agents Derivatives of the compound have shown promising anti-inflammatory and analgesic activities, with the nature of the substituent playing a significant role. This highlights the potential pharmaceutical applications of these derivatives in developing new therapeutic agents (Muralidharan et al., 2019).
Molecular and Structural Analysis
Supramolecular Structures Constructed by Pyrimidin-4-yl Derivatives This study provides insights into the molecular and electronic structure of compounds related to 6-(3,4-Dimethylphenyl)pyrimidin-4-ol. The analysis of hydrogen bonding patterns and aromatic π-π stackings in the supramolecular structures contributes to our understanding of nucleic acid structures and their functions, indicating the compound's relevance in biochemistry and molecular biology (Cheng et al., 2011).
properties
IUPAC Name |
4-(3,4-dimethylphenyl)-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8-3-4-10(5-9(8)2)11-6-12(15)14-7-13-11/h3-7H,1-2H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJOHZFFWKZVPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=O)NC=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-Dimethylphenyl)pyrimidin-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.